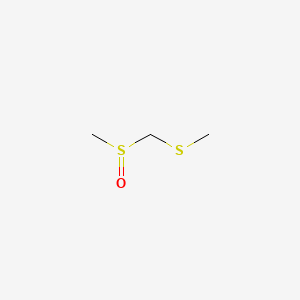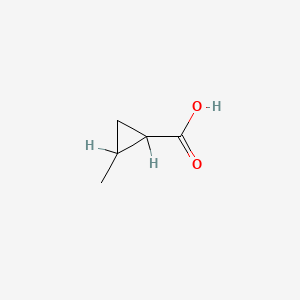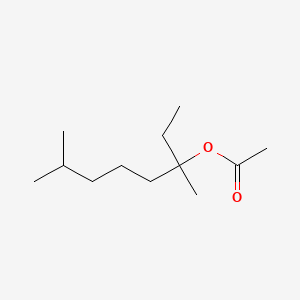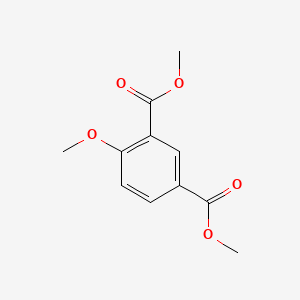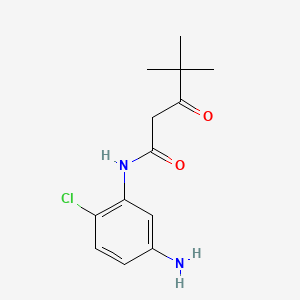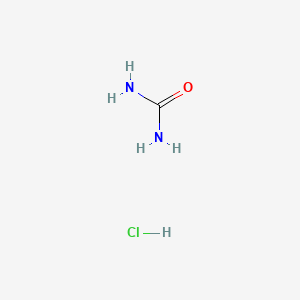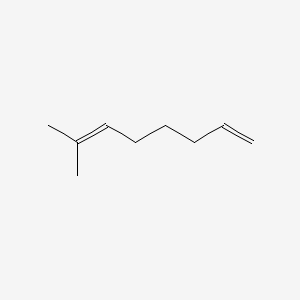
7-Methyl-1,6-octadiene
Vue d'ensemble
Description
7-Methyl-1,6-octadiene is a significant organic compound that is widely found in various essential oils . It has a linear formula of (CH3)2C=CH(CH2)3CH=CH2 . The molecular weight of this compound is 124.22 .
Molecular Structure Analysis
The molecular structure of 7-Methyl-1,6-octadiene is represented by the formula (CH3)2C=CH(CH2)3CH=CH2 . This compound belongs to the class of organic compounds known as monoterpenoids, which are compounds containing a chain of two isoprene units .Physical And Chemical Properties Analysis
7-Methyl-1,6-octadiene has a refractive index of n20/D 1.436 (lit.) . It has a boiling point of 143-144 °C (lit.) and a density of 0.753 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Polymerization and Copolymerization
7-Methyl-1,6-octadiene has significant applications in polymer chemistry. For instance, it has been used in the copolymerization process with propylene. The studies reveal that in such copolymers, there's no indication of long-chain branching, and the molar masses were generally low. This suggests its utility in producing specific types of polymers with controlled properties (Paavola et al., 2004). Additionally, its copolymerization with myrcene, styrene, and methyl methacrylate has been explored, indicating a preference for myrcene monomer in the growing polymer chains (Trumbo, 1993).
Chemical Synthesis and Reactions
In the field of chemical synthesis, 7-Methyl-1,6-octadiene has been involved in various reactions. For example, its role in the thermal isomerization of 1,7-octadien-3-ynes to methylene-vinyl-cyclopentene rearrangements has been studied, highlighting the influence of methyl substituents in such processes (Kirsch et al., 1984). It also participates in solvent-controlled metalation reactions, demonstrating its versatility in organic synthesis (Moret et al., 1991).
Catalysis and Derivatization
7-Methyl-1,6-octadiene has been a subject in studies involving catalysis. For example, its reactions with transition metals like rhodium(III) and thallallium(III) have been examined, showing catalytic oxidation at the vinyl group to produce derived methyl ketones (Mcquillin & Parker, 1975). Furthermore, it has been utilized in the derivatization of propene/methyloctadiene copolymers, allowing for the introduction of a wide range of functional groups, demonstrating its potential in creating functionalized polypropenes (Song et al., 2002).
Hydroboration and Cyclization
In the area of hydroboration, 7-Methyl-1,6-octadiene undergoes selective reaction to yield myrcenol, which is identified by infrared and nuclear magnetic resonance spectra. This selective hydroboration indicates its potential in creating specific organic compounds (Brown et al., 1963). Additionally, the cyclopolymerization of 1,7-octadiene with various metallocene catalysts has been studied, indicating the possibility of saturation of monomeric units due to cycloaddition (Naga et al., 1999).
Photolysis and Pyrolysis
The photolysis of 7,8-digermabicyclo[2.2.2]octadiene, related to 7-Methyl-1,6-octadiene, has been explored, revealing that photodecomposition leads to the formation of germanium-centered 1,6-biradical species (Taraban et al., 2000). Moreover, its pyrolysis has been investigated, identifying it as an intermediate during the thermal degradation of cis-decalin, leading to the formation of α,α-olefinic fragments (Bredael, 1982).
Safety And Hazards
This compound is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is also suspected of causing cancer . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Propriétés
IUPAC Name |
7-methylocta-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKITPBQPGXDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068367 | |
| Record name | 1,6-Octadiene, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,6-octadiene | |
CAS RN |
42152-47-6 | |
| Record name | 7-Methyl-1,6-octadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42152-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Octadiene, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042152476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Octadiene, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Octadiene, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylocta-1,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Methylocta-1,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



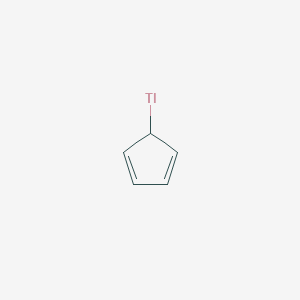
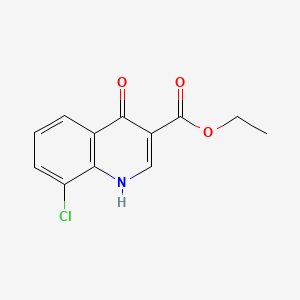
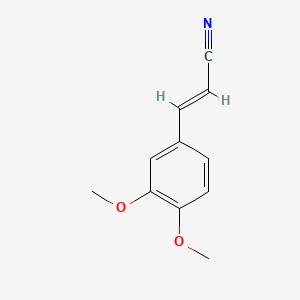
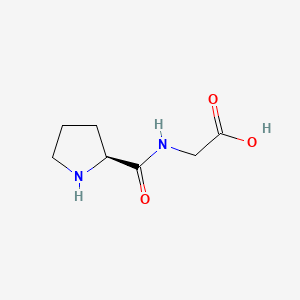
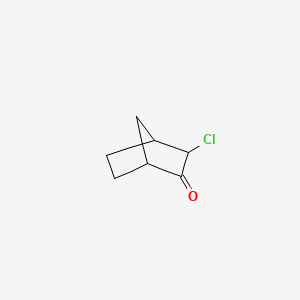
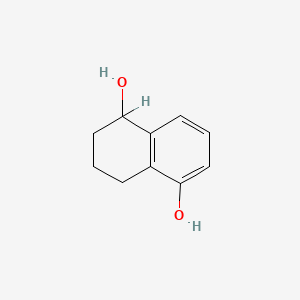
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)
